molecular formula C9H9Cl3 B15327600 2,3-Dichloro(3-chloropropyl)benzene CAS No. 859189-04-1

2,3-Dichloro(3-chloropropyl)benzene

Cat. No.: B15327600
CAS No.: 859189-04-1
M. Wt: 223.5 g/mol
InChI Key: WFSFMRVPELEKRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dichloro-3-(3-chloropropyl)benzene is an organic compound with the molecular formula C9H9Cl3. It is a derivative of benzene, characterized by the presence of two chlorine atoms and a chloropropyl group attached to the benzene ring. This compound is used primarily in research and development, particularly in the fields of organic synthesis and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichloro-3-(3-chloropropyl)benzene can be synthesized through various methods. One common approach involves the chlorination of benzene derivatives. For instance, the compound can be prepared by the chlorination of 3-chloropropylbenzene under controlled conditions. The reaction typically requires the presence of a catalyst, such as iron(III) chloride, and is carried out at elevated temperatures to ensure complete chlorination .

Industrial Production Methods

In an industrial setting, the production of 1,2-Dichloro-3-(3-chloropropyl)benzene may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-3-(3-chloropropyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Dichloro-3-(3-chloropropyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological systems.

    Medicine: Research is conducted to explore its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3-(3-chloropropyl)benzene involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dichloro-3-(3-chloropropyl)benzene is unique due to the presence of the chloropropyl group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions and reactions that are not possible with simpler dichlorobenzene derivatives .

Properties

CAS No.

859189-04-1

Molecular Formula

C9H9Cl3

Molecular Weight

223.5 g/mol

IUPAC Name

1,2-dichloro-3-(3-chloropropyl)benzene

InChI

InChI=1S/C9H9Cl3/c10-6-2-4-7-3-1-5-8(11)9(7)12/h1,3,5H,2,4,6H2

InChI Key

WFSFMRVPELEKRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.